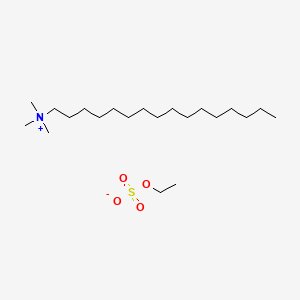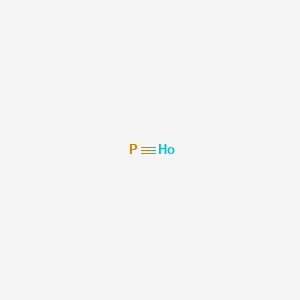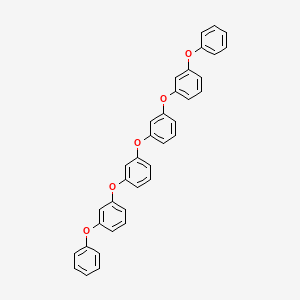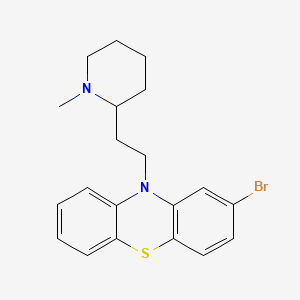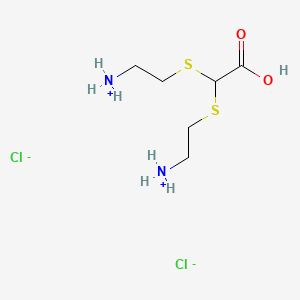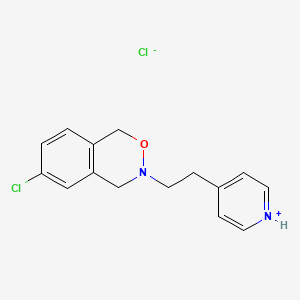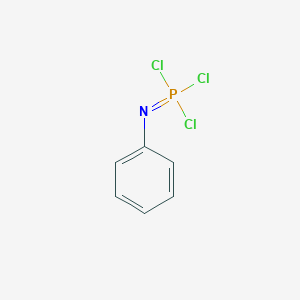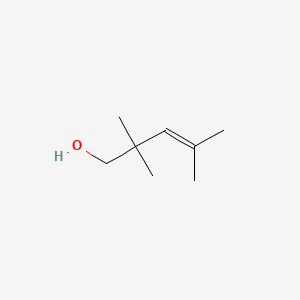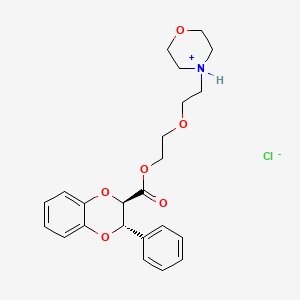
4-(1,2-Thiazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2-Thiazol-4-yl)aniline is a heterocyclic organic compound that features a thiazole ring attached to an aniline moiety. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents . The presence of the thiazole ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Thiazol-4-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with thioamides or thiourea in the presence of oxidizing agents. For example, the reaction of aniline with α-oxodithioesters in the presence of KOH can yield thiazole derivatives . Another method involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2-Thiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aniline moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or aniline ring .
Aplicaciones Científicas De Investigación
4-(1,2-Thiazol-4-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1,2-Thiazol-4-yl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to the modulation of biochemical pathways. For example, thiazole-containing compounds have been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methyl-1,3-thiazol-4-yl)aniline
- 4-(2-Amino-1,3-thiazol-4-yl)phenol
- 2,4-Disubstituted thiazoles
Uniqueness
4-(1,2-Thiazol-4-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H8N2S |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
4-(1,2-thiazol-4-yl)aniline |
InChI |
InChI=1S/C9H8N2S/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2 |
Clave InChI |
SDHYGXVOYKQJJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


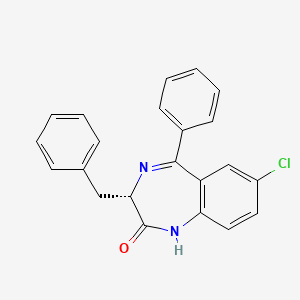
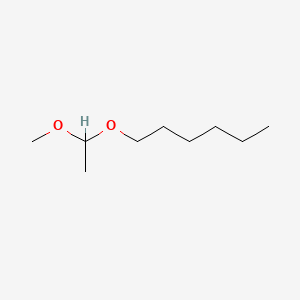
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
